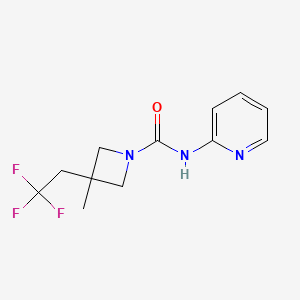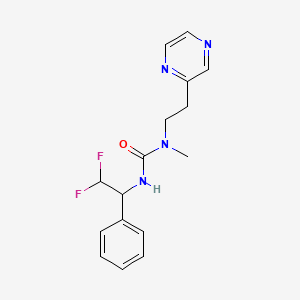![molecular formula C16H18N4O B6750025 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750025.png)
2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with a methyl group and a phenyl group, as well as an oxazole ring attached via a methyl bridge. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the oxazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-phenylpyrazol-3-amine
- 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(4-methylphenyl)pyrazol-3-amine
Uniqueness
Compared to similar compounds, 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-6-4-5-7-14(11)15-9-16(20(3)18-15)17-10-13-8-12(2)21-19-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALABAASUTRNNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)NCC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2R)-2-hydroxypropyl]-3-methoxy-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6749949.png)
![4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione](/img/structure/B6749950.png)
![4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide](/img/structure/B6749954.png)
![2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide](/img/structure/B6749955.png)
![(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6749957.png)
![3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide](/img/structure/B6749965.png)
![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B6749973.png)

![1-(6-Methylpyridin-2-yl)-3-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B6749983.png)
![1-[[(1R,2R)-2-phenylcyclopropyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B6749991.png)

![N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide](/img/structure/B6750006.png)
![N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6750012.png)
![1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide](/img/structure/B6750015.png)
